molecular formula C11H6O3 B190584 Angelicin CAS No. 523-50-2

Angelicin

Cat. No.: B190584
CAS No.: 523-50-2
M. Wt: 186.16 g/mol
InChI Key: XDROKJSWHURZGO-UHFFFAOYSA-N
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Description

Angelicin: is the parent compound in a family of naturally occurring organic compounds known as angular furanocoumarins. Structurally, it can be considered as benzapyra-2-one fused with a furan moiety in the 7,8-position. This compound is commonly found in certain Apiaceae and Fabaceae plant species, such as Bituminaria bituminosa .

Scientific Research Applications

Angelicin’s diverse properties have led to research in several fields:

    Anticancer Activity:

    Antiviral Properties:

Mechanism of Action

  • Angelicin’s mechanism of action involves photoactivation.
  • Upon UV exposure, it generates reactive oxygen species (ROS) that damage cellular components, including DNA and proteins.
  • Molecular targets include DNA bases and other biomolecules.

Future Directions

Angelicin is a promising compound for further studies especially on its mechanism and application in therapies for a multitude of common and debilitating ailments such as sickle cell anaemia, osteoporosis, cancer, and neurodegeneration . Future research on the drug delivery of this compound in cancer, inflammation and erythroid differentiation models would aid in improving the bioproperties of this compound and efficacy of delivery to the targeted site .

Biochemical Analysis

Biochemical Properties

Angelicin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its metabolic activation and detoxification . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways . This compound also affects cell signaling pathways, including the inhibition of NF-κB and MAPK pathways, which are involved in inflammation and cell survival . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic modifications, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to tubulin, preventing its polymerization and disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis . Additionally, this compound interacts with DNA, forming adducts that interfere with DNA replication and transcription . These molecular interactions contribute to its anti-cancer and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as light and temperature . Long-term studies have shown that this compound can induce sustained cellular responses, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway and the shikimic acid pathway . It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolic activation and detoxification . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It has been found to localize in the nucleus, where it interacts with DNA and transcription factors . This localization is critical for its ability to modulate gene expression and exert its biological effects. Additionally, this compound can be directed to other organelles, such as mitochondria, where it influences cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes::

  • Angelicin can be synthesized through various methods, including photochemical reactions and chemical synthesis.
  • One common approach involves the photoisomerization of psoralen , an isomer of this compound, using UV light. Psoralen can be extracted from plants like Psoralea corylifolia.
  • Chemical synthesis typically involves cyclization reactions to form the angular furanocoumarin structure.
Industrial Production::
  • This compound is not produced industrially on a large scale due to its limited commercial applications.
  • research continues to explore its potential therapeutic uses.

Chemical Reactions Analysis

Reactions::

  • Angelicin undergoes various reactions, including:

      Photoaddition reactions: this compound reacts with DNA and unsaturated fatty acids upon UV exposure to form monoadducts.

      Oxidation and reduction reactions: These modify the furanocoumarin ring system.

      Substitution reactions: this compound can undergo nucleophilic substitution at different positions.

  • Common reagents and conditions depend on the specific reaction type.
Major Products::
  • Photoadducts with DNA and fatty acids are significant products.
  • Oxidized or reduced derivatives may also form.

Comparison with Similar Compounds

  • Angelicin is unique among furanocoumarins due to its specific structure and photochemical properties.
  • Similar compounds include other furanocoumarins like bergapten , xanthotoxin , and psoralen .

Properties

IUPAC Name

furo[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDROKJSWHURZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1C=CC(=O)O3
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O3
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DSSTOX Substance ID

DTXSID00200321
Record name Isopsoralen
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Molecular Weight

186.16 g/mol
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Physical Description

Solid; [MSDSonline], Solid
Record name Angelicin
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Boiling Point

360.00 to 362.00 °C. @ 760.00 mm Hg
Record name Angelicin
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Solubility

In water, 20 mg/L, Very slightly soluble in water (20 mg/L), Soluble in methanol and ethanol
Record name Isopsoralen
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Vapor Pressure

0.0000224 [mmHg]
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Mechanism of Action

The combined action of 365 NM UV light & angelicin inhibited the injection of phage lambda into the host. The inhibition of injection is discussed in terms of photochemically induced crosslinking of the dna inside the phage heads. The electronic structures in the 1st excited states calculated by means of quantum chemistry according to the ppp method were very similar for xanthotoxin, psoralen, & angelicin.
Record name Isopsoralen
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Color/Form

White crystalline solid

CAS No.

523-50-2
Record name Isopsoralen
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Record name Isopsoralen
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Record name Angelicin
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Melting Point

140 °C, 138 - 139.5 °C
Record name Isopsoralen
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Angelicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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